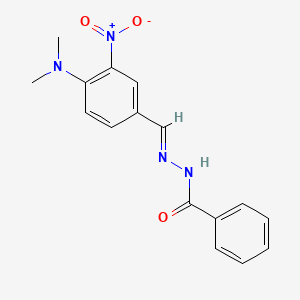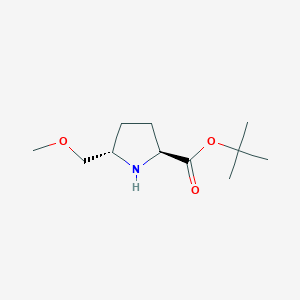![molecular formula C12H17N3O B2529097 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224352-76-3](/img/structure/B2529097.png)
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of potential applications in scientific research, including studies of neuronal function, pain signaling, and inflammation. 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has been shown to modulate the activity of a number of different ion channels and receptors, including the TRPV1 receptor, the ASIC3 channel, and the Nav1.8 channel. These effects make 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one a valuable tool for investigating the mechanisms underlying pain and other sensory processes. In addition, 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Wirkmechanismus
The precise mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is not yet fully understood, but it is thought to involve modulation of ion channel activity. 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has been shown to interact with a number of different ion channels and receptors, including the TRPV1 receptor, the ASIC3 channel, and the Nav1.8 channel. These interactions may result in changes in neuronal activity, leading to the observed effects of 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one on pain signaling and inflammation.
Biochemical and Physiological Effects:
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a variety of biochemical and physiological effects, including modulation of ion channel activity, changes in neuronal firing patterns, and anti-inflammatory effects. 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has been shown to reduce pain sensitivity in animal models, and may have potential therapeutic applications in the treatment of chronic pain conditions. In addition, 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a number of advantages for use in laboratory experiments, including its ability to modulate ion channel activity and its anti-inflammatory effects. However, there are also some limitations to using 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one in research. For example, 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has not yet been extensively studied in humans, so its potential therapeutic applications in humans are not yet fully understood. In addition, 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one. One area of interest is the development of more selective 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one analogs that can be used to investigate the specific roles of different ion channels and receptors in pain signaling and inflammation. In addition, 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one may have potential applications in the development of new pain therapies, particularly for chronic pain conditions. Further research is needed to fully understand the potential of 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one in these areas.
Synthesemethoden
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylpyrazole with 4-piperidin-1-ylbut-2-en-1-one. This reaction yields 1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one as a yellow solid, which can be purified using standard laboratory techniques.
Eigenschaften
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-7-5-11(6-8-14)15-9-4-10(2)13-15/h3-4,9,11H,1,5-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCLLMIZCDTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2529028.png)



